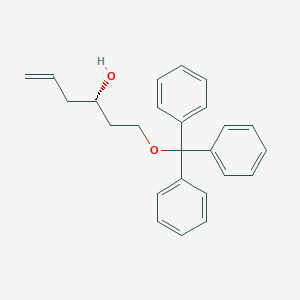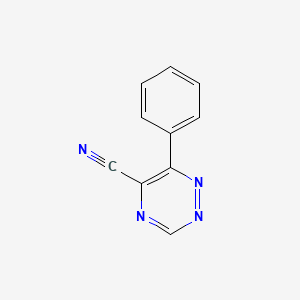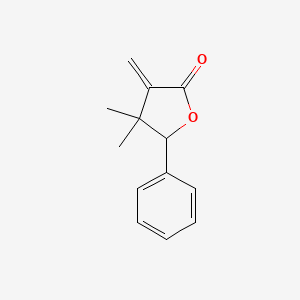![molecular formula C11H18N2O8 B12569072 (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid CAS No. 193207-34-0](/img/structure/B12569072.png)
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its intricate structure, which includes multiple carboxylic acid groups and amino functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid typically involves multi-step organic reactions. One common approach is the condensation of (1S)-1,2-dicarboxyethylamine with a suitable butanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating advanced purification methods such as crystallization and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted amines.
科学的研究の応用
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, leading to changes in the biochemical pathways.
類似化合物との比較
Similar Compounds
- (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]pentanedioic acid
- (2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]hexanedioic acid
Uniqueness
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and enzymes sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
193207-34-0 |
|---|---|
分子式 |
C11H18N2O8 |
分子量 |
306.27 g/mol |
IUPAC名 |
(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid |
InChI |
InChI=1S/C11H18N2O8/c14-8(15)4-6(10(18)19)12-2-1-3-13-7(11(20)21)5-9(16)17/h6-7,12-13H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 |
InChIキー |
QPCADAIREDAJBD-BQBZGAKWSA-N |
異性体SMILES |
C(CN[C@@H](CC(=O)O)C(=O)O)CN[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C(CNC(CC(=O)O)C(=O)O)CNC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)

![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)

![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
